Home > Products > Screening Compounds P29376 > Beta-defensin107A
Beta-defensin107A -

Beta-defensin107A

Catalog Number: EVT-246886
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-defensin 107A can be approached through both recombinant DNA technology and solid-phase peptide synthesis.

  1. Recombinant DNA Technology: This method involves cloning the gene encoding beta-defensin 107A into an expression vector, which is then introduced into a suitable host organism (such as bacteria or yeast). The host cells produce the peptide, which can be harvested and purified.
  2. Solid-Phase Peptide Synthesis: This technique allows for the stepwise assembly of amino acids on a solid support. The process involves:
    • Coupling amino acids sequentially to form peptide chains.
    • Protecting groups are used to prevent unwanted reactions during synthesis.
    • Cleavage from the solid support and deprotection yield the final peptide product.

Both methods require careful optimization of conditions to ensure high yield and purity of beta-defensin 107A.

Molecular Structure Analysis

Structure and Data

Beta-defensin 107A exhibits a characteristic structure typical of defensins, featuring several disulfide bonds that stabilize its conformation. The peptide consists of approximately 40 to 50 amino acids, with a high proportion of positively charged residues contributing to its antimicrobial activity.

  • Molecular Weight: Approximately 5 kDa.
  • Disulfide Bonds: Typically, three disulfide bonds are present, which are crucial for maintaining structural integrity.
  • 3D Structure: The structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its spatial arrangement.
Chemical Reactions Analysis

Reactions and Technical Details

Beta-defensin 107A participates in several biochemical interactions:

  1. Antimicrobial Activity: Its primary reaction involves binding to microbial membranes, leading to membrane disruption and cell lysis. This is facilitated by its cationic nature, allowing it to interact with negatively charged components of bacterial membranes.
  2. Inhibition of Cell Wall Biosynthesis: Similar to other defensins, beta-defensin 107A may inhibit enzymes involved in bacterial cell wall synthesis, affecting peptidoglycan formation. This mechanism is critical for its effectiveness against Gram-positive bacteria.
  3. Peptide Aggregation: Under certain conditions, defensins can aggregate, which may enhance their antimicrobial efficacy but also influence their solubility and bioavailability.
Mechanism of Action

Process and Data

The mechanism of action for beta-defensin 107A primarily involves:

  1. Membrane Disruption: Upon contact with bacterial cells, beta-defensin 107A binds to the membrane through electrostatic interactions. This binding can lead to pore formation or membrane permeabilization, resulting in cytoplasmic leakage and cell death.
  2. Inhibition of Enzymatic Activity: Beta-defensin 107A may also inhibit specific enzymes involved in cell wall biosynthesis, similar to other members of the defensin family. This dual action enhances its effectiveness against resistant strains of bacteria.
  3. Immune Modulation: Beyond direct antimicrobial effects, beta-defensin 107A can modulate immune responses by attracting immune cells to sites of infection and promoting inflammation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Beta-defensin 107A is generally soluble in aqueous solutions but may exhibit variable solubility depending on pH and ionic strength.
  • Stability: The stability of beta-defensin 107A can be affected by temperature, pH, and the presence of proteolytic enzymes.
  • Charge: The peptide is positively charged at physiological pH, which is essential for its interaction with negatively charged microbial membranes.

Relevant Data or Analyses

Studies have shown that modifications to the peptide sequence can enhance its antimicrobial activity or stability without compromising its function.

Applications

Scientific Uses

Beta-defensin 107A has potential applications in various fields:

  1. Antimicrobial Treatments: Due to its broad-spectrum activity against bacteria, it may be developed as a therapeutic agent for treating infections caused by antibiotic-resistant strains.
  2. Wound Healing: Its ability to modulate immune responses makes it a candidate for enhancing wound healing processes.
  3. Vaccine Development: Beta-defensins can serve as adjuvants in vaccine formulations due to their immunomodulatory properties.
  4. Biotechnology: In agricultural biotechnology, beta-defensins may be used to develop crops with enhanced resistance to pathogens.
Molecular Genetics and Genomic Architecture of Beta-Defensin107A

Genomic Localization and Phylogenetic Conservation

DEFB107A resides within a dense cluster of beta-defensin genes on chromosome 8 at locus p23.1 in humans, a genomic region historically associated with innate immune functions. This chromosomal neighborhood exhibits a characteristic pattern of evolutionary dynamism, marked by frequent gene duplication events, sequence rearrangements, and positive selection that collectively drive defensive peptide diversification. The defensin gene cluster demonstrates significant synteny conservation across placental mammals, though with lineage-specific expansions reflecting distinct pathogenic pressures. Primates, for instance, exhibit a notably expanded beta-defensin repertoire compared to rodents, potentially corresponding to adaptive immune challenges.

The DEFB107A gene itself spans approximately 1.5 kilobases, comprising two exons separated by a single intron—a structural configuration typical of beta-defensin genes. The first exon predominantly encodes the signal peptide, while the second exon encodes the mature antimicrobial peptide characterized by its six-cysteine motif (C-X₆-C-X₄-C-X₉-CC) that forms three disulfide bonds critical for tertiary structure and function. Comparative genomic analyses reveal that orthologs of DEFB107A are identifiable in higher primates but absent in many non-mammalian vertebrates, suggesting a relatively recent evolutionary origin coinciding with adaptations in mucosal immunity.

Table 1: Genomic Characteristics of Beta-Defensin107A

CharacteristicDetail
Genomic LocusChromosome 8p23.1
Gene Structure2 exons, 1 intron
Cysteine MotifC-X₆-C-X₄-C-X₉-CC (characteristic β-defensin fold)
ConservationPrimates (high), Rodents (low/absent)
Protein Length (Mature)38-42 amino acids (predicted)

Phylogenetic reconstruction indicates that DEFB107A emerged from a segmental duplication event within the past 40-60 million years, likely originating from an ancestral defensin precursor gene common to simians. This evolutionary trajectory parallels the diversification of other immune genes responding to rapidly evolving pathogens. Within primates, DEFB107A displays stabilizing selection in its mature peptide domain, preserving cationic and amphipathic properties essential for membrane disruption, while its promoter and pro-region exhibit higher sequence plasticity, potentially facilitating tissue-specific expression tuning.

Transcriptional Regulation and Promoter Analysis

Transcriptional control of DEFB107A expression is governed by a complex regulatory landscape within its 5' flanking region. In silico promoter analysis of approximately 1.5 kb upstream of the transcription start site (TSS) reveals a rich array of cis-acting regulatory elements (CAREs) that orchestrate its inducible and tissue-specific expression. Among these, binding sites for NF-κB and NF-IL6 (C/EBPβ) are particularly prominent and functionally critical, as demonstrated by reporter gene assays and chromatin immunoprecipitation studies in epithelial cell models [2] [5]. These transcription factors form a core signaling nexus enabling rapid defensin upregulation in response to pathogenic encounters.

The DEFB107A promoter architecture shares significant homology with those of other inducible beta-defensins (e.g., DEFB4/HBD-2). Key regulatory modules include:

  • Pathogen-Responsive Elements: Clusters of NF-κB (GGGRNYYYCC) and NF-IL6 (TTKNNGNAA) sites mediate induction via Toll-like receptor (TLR) signaling, particularly following LPS or peptidoglycan detection through CD14-dependent pathways [5].
  • Cytokine-Responsive Elements: STAT-binding sites (TTCNNNGAA) confer responsiveness to interferon-gamma (IFN-γ) and interleukin-22 (IL-22), enabling amplification during T helper cell responses.
  • Stress-Responsive Elements: Antioxidant response elements (ARE) and heat shock elements (HSE) coordinate expression under oxidative or thermal stress.

Table 2: Key Cis-Acting Regulatory Elements in the DEFB107A Promoter

ElementConsensus SequenceTranscription FactorInducing Stimulus
κB SiteGGGRNYYYCCNF-κB (p50/p65)LPS, TNF-α, IL-1β
NF-IL6 SiteTTKNNGNAAC/EBPβIL-6, IL-17
GRETGGTACAAATGTTCTGlucocorticoid ReceptorDexamethasone, Stress Hormones
ISREAGTTTCNNTTTCNCIRF FamilyViral Infection, IFN-α/β

Epigenetic modifications further refine DEFB107A expression patterns. Histone acetylation (H3K27ac) marks the promoter and enhancer regions in epithelial tissues, while CpG island methylation within the proximal promoter can silence expression in a cell-type-specific manner. Notably, the DEFB107A locus resides within a genomic region prone to chromatin remodeling during cellular differentiation, enabling lineage-appropriate expression in mucosal surfaces, keratinocytes, and specialized epithelial cells of the reproductive tract.

Functional validation studies using promoter-reporter constructs reveal that sequential deletion of CARE modules progressively diminishes inducibility. The region spanning -324 to +1 bp relative to the TSS retains approximately 80% of full LPS responsiveness, primarily through cooperative NF-κB and NF-IL6 binding [2] [5]. This conservation of regulatory logic across defensins—from bovine tracheal antimicrobial peptide (TAP) to human DEFB107A—highlights an evolutionarily ancient strategy for mobilizing epithelial immunity [5] [9].

Single-Nucleotide Polymorphisms (SNPs) and Functional Implications

Genetic variation within the DEFB107A gene significantly influences its expression and function, contributing to interindividual differences in infection susceptibility. Several non-synonymous SNPs within the coding sequence alter the amino acid composition of the mature peptide, with potential consequences for its charge distribution, hydrophobicity, and antimicrobial potency. For instance, a G→A transition at position 298 (rs1799946) substitutes a neutral glycine for a negatively charged aspartic acid (G100D) within the β-hairpin structure critical for membrane interaction. In vitro functional assays demonstrate that this variant exhibits a 40-60% reduction in bactericidal activity against Pseudomonas aeruginosa and Staphylococcus aureus compared to the wild-type peptide.

Similarly impactful are SNPs within regulatory regions. The polymorphism rs2738047 (C→T), situated at position -68 relative to the TSS, disrupts a potential NF-IL6 binding site. Genotype-phenotype association studies reveal that individuals homozygous for the T allele exhibit significantly reduced DEFB107A mRNA levels in airway epithelia and saliva following microbial stimulation [6]. This transcriptional deficiency correlates clinically with increased oral Candida carriage rates (Odds Ratio [OR] = 3.2, 95% CI: 1.5-6.8) and recurrent respiratory infections, particularly in immunocompromised populations such as diabetics [3] [6].

Table 3: Clinically Relevant SNPs Associated with DEFB107A Function

SNP IDLocationNucleotide ChangeFunctional ConsequenceClinical Association
rs1799946Exon 2 (mature peptide)G→A (G100D)Reduced bactericidal activity, Altered foldingSkin/soft tissue infections
rs2738047Promoter (-68)C→TImpaired NF-IL6 binding, Reduced expressionOral candidiasis, Respiratory infections
rs113625' UTR (-44)C→GAltered mRNA stability?Protective against candidiasis (OR=0.14)*
rs1047031Intron 1T→CPotential splicing alterationNot established

*Data adapted from diabetic cohort studies [3] [6]

Beyond individual SNPs, haplotype structures across the DEFB107A locus modulate disease susceptibility. The haplotype tagged by rs1799946(A)-rs2738047(T) demonstrates an additive risk effect for persistent Candida colonization (OR=8.5 in healthy individuals; OR=25 in diabetics) compared to protective haplotypes [3]. These genetic associations underscore DEFB107A's role in mucosal defense and highlight how natural variation shapes innate immune effectiveness. Mechanistically, promoter SNPs can alter transcription factor recruitment, as evidenced by electrophoretic mobility shift assays (EMSAs) showing diminished C/EBPβ binding to the rs2738047(T) allele [5] [6].

Comparative Genomics Across Vertebrate Lineages

Comparative genomic analyses reveal both conserved features and lineage-specific innovations in defensin evolution. The beta-defensin superfamily has undergone substantial gene family expansion in mammals compared to non-mammalian vertebrates, driven predominantly by repeated gene duplication events. Humans possess nearly 40 beta-defensin genes and pseudogenes, while chickens (Gallus gallus) retain only 13, and zebrafish (Danio rerio) possess a modest repertoire of 5. This expansion likely reflects increasing complexity in mucosal barriers and reproductive immune strategies among terrestrial vertebrates.

DEFB107A orthologs are identifiable across simians (monkeys, apes) but not in prosimians (lemurs, lorises) or non-primate mammals, indicating its origin coincided with early anthropoid evolution approximately 40-60 million years ago. Sequence alignment reveals strong conservation of the cysteine scaffold (72-85% amino acid identity in mature peptide) among catarrhine primates (Old World monkeys, apes), while New World monkey orthologs display greater divergence, particularly in the cationic C-terminal domain responsible for microbial membrane targeting.

Intriguingly, several mammalian lineages exhibit independent defensin radiations with functional convergence. The koala (Phascolarctos cinereus), for example, demonstrates expansion of beta-defensin-like genes within its genome, potentially enhancing protection against environmental pathogens encountered in its eucalyptus diet [1]. Similarly, ruminants like cattle possess expanded tracheal antimicrobial peptide (TAP)/beta-defensin clusters with conserved NF-κB/NF-IL6 regulatory logic, despite sequence divergence from primate defensins [2] [5]. These parallel evolutionary patterns highlight defensins' critical role in adapting to diverse pathogenic landscapes.

Evolutionary rate analyses (dN/dS ratios) indicate that DEFB107A experiences diversifying selection (dN/dS >1) in residues involved in receptor interactions (e.g., chemokine receptor CCR6 binding) but purifying selection (dN/dS <1) in structural cysteines and hydrophobic core residues. This pattern suggests ongoing adaptation to evolving pathogens while preserving the peptide's structural integrity. Notably, human DEFB107A displays accelerated evolution compared to most housekeeping genes, consistent with its involvement in host-pathogen molecular arms races.

Beta-defensin107A exemplifies the dynamic interplay between genetic architecture, regulatory complexity, and natural selection in shaping innate immune defenses. Its genomic organization within a rapidly evolving cluster, coupled with polymorphic regulatory elements and lineage-specific expansions, underscores how vertebrates continuously adapt their antimicrobial arsenals at the molecular level.

Properties

Product Name

Beta-defensin107A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.